![molecular formula C10H12N2S B2459498 3,4-dihydroquinoline-1(2H)-carbothioamide CAS No. 262853-30-5](/img/structure/B2459498.png)
3,4-dihydroquinoline-1(2H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydroquinoline-1(2H)-carbothioamide is a derivative of the 3,4-dihydroquinoline scaffold . This scaffold is a bioactive natural compound that has been exploited for plant disease management .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoline derivatives typically involves the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroquinoline scaffold .Applications De Recherche Scientifique
Urease Inhibition
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, including 3,4-dihydroquinoline-1(2H)-carbothioamide, demonstrate significant urease inhibitory potential. These compounds, synthesized via a one-step reaction protocol, have been found more potent than standard urease inhibitors like thiourea. This finding suggests potential applications in treating diseases associated with urease activity, such as urinary tract infections and urolithiasis (Ali et al., 2021).
Synthesis of Enantiomerically Pure Quinolones
3,4-Dihydroquinolin-2(1H)-ones, derived from compounds like 3,4-dihydroquinoline-1(2H)-carbothioamide, are used in synthesizing enantiomerically pure quinolones. These compounds are significant for their biological and pharmacological properties. They are synthesized using benzothiazines, providing a template for creating a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions (Harmata & Hong, 2007).
Thrombopoietin (TPO) Receptor Agonists
Indoline-1- or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides, a category which includes 3,4-dihydroquinoline-1(2H)-carbothioamide, have been identified as thrombopoietin (TPO) receptor agonists. These compounds exhibit agonistic activity in human c-mpl in cell lines, suggesting their potential in therapies related to platelet production and disorders (Tang et al., 2010).
Antimycobacterial Activity
Novel aryl tethered 3,4-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, related to 3,4-dihydroquinoline-1(2H)-carbothioamide, have shown promising in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis (Mtb). These compounds have demonstrated effectiveness in treating tuberculosis, one of the leading infectious diseases worldwide (Marvadi et al., 2020).
Anticorrosive Agents
Compounds like N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide, which share a structural relation with 3,4-dihydroquinoline-1(2H)-carbothioamide, have been studied as corrosion inhibitors. These compounds are evaluated as C22E steel corrosion inhibitors in acidic solutions, demonstrating significant inhibitory performance, suggesting applications in protecting metals against corrosion (About et al., 2020).
Antimicrobial Agents
Some derivatives of 3,4-dihydroquinoline-1(2H)-carbothioamide have been found to possess antimicrobial properties. These compounds, after undergoing specific chemical reactions, exhibit activity against various microbes, indicating their potential in developing new antimicrobial drugs (Lamani et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
Biochemical Pathways
The disruption of biological membrane systems suggests that the compound could interfere with essential cellular processes such as nutrient uptake, waste excretion, and signal transduction .
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAIRLQMYATCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-dihydroquinoline-1(2H)-carbothioamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.